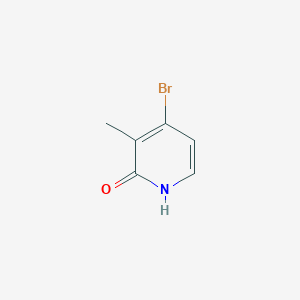

4-Bromo-3-methyl-1,2-dihydropyridin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

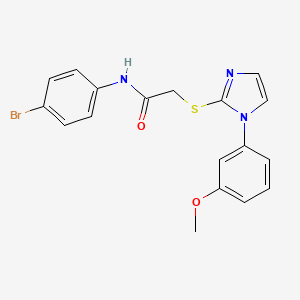

“4-Bromo-3-methyl-1,2-dihydropyridin-2-one” is a chemical compound with the molecular formula C6H6BrNO . It has a molecular weight of 188.02 .

Molecular Structure Analysis

The molecular structure of “4-Bromo-3-methyl-1,2-dihydropyridin-2-one” has been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Physical And Chemical Properties Analysis

“4-Bromo-3-methyl-1,2-dihydropyridin-2-one” is a powder . It has a molecular weight of 188.02 .Scientific Research Applications

1. Synthesis of Indole Derivatives

- Summary of Application: Indole derivatives are significant in natural products and drugs. They play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

- Methods of Application: The investigation of novel methods of synthesis have attracted the attention of the chemical community .

- Results or Outcomes: The construction of indoles as a moiety in selected alkaloids has been highlighted .

2. Biological Potential of Indole Derivatives

- Summary of Application: Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

- Methods of Application: Researchers synthesize a variety of indole derivatives for screening different pharmacological activities .

- Results or Outcomes: It is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

3. Synthesis of 4-Methyl Methcathinone HCl

- Summary of Application: This chemical can act as the intermediate in the synthesis of 4-methyl methcathinone HCl (mephedrone HCl or 4-MMC HCl), which is used as the sample for development and validation of a presumptive color spot test method for the detection of piperazine analogues in seizing illicit materials .

- Methods of Application: The compound is synthesized and then used as a sample for the development of a color spot test method .

- Results or Outcomes: The development of this test method can help in the detection of illicit materials .

4. Preparation of Analgesics and Sedatives

- Summary of Application: It can be utilized as an intermediate in the synthesis of benzodiazepines, a class of drugs commonly used for their anxiolytic, hypnotic, and muscle relaxant properties .

- Methods of Application: The compound is synthesized and then used as a precursor in the preparation of these drugs .

- Results or Outcomes: The synthesis of these drugs can help in the treatment of various conditions .

5. Treatment of Hypertension and Related Disorders

- Summary of Application: Derivatives of 3,4-dihydropyridinones play a critical role as ROCK1 inhibitors for the treatment of hypertension and related disorders .

- Methods of Application: A series of compounds based on 3,4-dihydropyridinone core have been synthesized .

- Results or Outcomes: These compounds have been found to show hypolipidemic and 5α-reductase inhibitory activities .

6. Synthesis of 1,4-Dihydropyridine

- Summary of Application: 1,4-Dihydropyridine (1,4-DHP) is one of the foremost notable organic scaffolds with diverse pharmaceutical applications. This study will highlight recent accomplishments in the construction of 1,4-DHP with structural and functional modifications using multi-component one-pot and green synthetic methodologies .

- Methods of Application: The investigation of novel methods of synthesis have attracted the attention of the chemical community .

- Results or Outcomes: The construction of 1,4-DHP as a moiety in selected alkaloids has been highlighted .

7. Insecticidal Properties

- Summary of Application: In addition to their pharmaceutical applications, 1,4-DHP derivatives also exhibit insecticidal properties .

- Methods of Application: Researchers synthesize a variety of 1,4-DHP derivatives for screening different insecticidal activities .

- Results or Outcomes: It is revealed that 1,4-DHP derivatives have diverse insecticidal activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

properties

IUPAC Name |

4-bromo-3-methyl-1H-pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO/c1-4-5(7)2-3-8-6(4)9/h2-3H,1H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOOOVNDZIYQCSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CNC1=O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-3-methyl-1,2-dihydropyridin-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(oxan-2-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2853535.png)

![1,4-Dioxa-9-azadispiro[4.2.4.2]tetradecan-10-one](/img/structure/B2853539.png)

![N-(2-chlorobenzyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2853543.png)

![(2Z)-2-(3,4,5-Trimethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B2853547.png)

![4-[(6-chloro-3-pyridinyl)carbonyl]-3-ethyl-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B2853552.png)

![[2-[Benzyl(2-phenylethyl)amino]-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B2853554.png)